2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol

Medicinal Chemistry Ligand Design Physicochemical Profiling

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol (CAS 1250809-76-7, MFCD14678479) is a fluorinated amino alcohol with the molecular formula C₆H₁₂F₃NO₂ and a molecular weight of 187.16 g/mol. Its structure incorporates a terminal 2,2,2-trifluoroethoxy group connected via an ethylene spacer to a secondary amine, which is further linked to a primary ethanol moiety.

Molecular Formula C6H12F3NO2
Molecular Weight 187.16 g/mol
CAS No. 1250809-76-7
Cat. No. B1440547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol
CAS1250809-76-7
Molecular FormulaC6H12F3NO2
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC(CO)NCCOCC(F)(F)F
InChIInChI=1S/C6H12F3NO2/c7-6(8,9)5-12-4-2-10-1-3-11/h10-11H,1-5H2
InChIKeyJQRPNKCHJZXTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol (CAS 1250809-76-7) Procurement-Grade Characterization


2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol (CAS 1250809-76-7, MFCD14678479) is a fluorinated amino alcohol with the molecular formula C₆H₁₂F₃NO₂ and a molecular weight of 187.16 g/mol [1]. Its structure incorporates a terminal 2,2,2-trifluoroethoxy group connected via an ethylene spacer to a secondary amine, which is further linked to a primary ethanol moiety. This compound is supplied as a colorless liquid at room temperature with a typical purity specification of 95% from major vendors . The combination of a hydrogen-bond-donating alcohol, a hydrogen-bond-accepting amine, and a lipophilic trifluoroethoxy motif creates a bifunctional scaffold suitable for derivatization in medicinal chemistry and agrochemical synthesis programs.

Why Procurement Cannot Substitute 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol with Simple Analogs


Superficial substitution of 2-{[2-(2,2,2-trifluoroethoxy)ethyl]amino}ethan-1-ol with common analogs such as 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3) or non-fluorinated 2-((2-aminoethyl)amino)ethanol (CAS 111-41-1) is unreliable because these compounds differ in three critical molecular descriptors that govern downstream reaction outcomes and biological partitioning: (i) the presence and nature of the ether oxygen dictate hydrogen-bond acceptor (HBA) count and conformational flexibility, altering metal-chelation geometry and target engagement [1]; (ii) the two-carbon spacer between the trifluoroethoxy group and the amine modulates the pKa of the secondary amine and the electron-withdrawing effect of the fluorinated terminus, directly impacting nucleophilicity in conjugation reactions ; and (iii) the computed lipophilicity (XLogP3) diverges substantially across the series, meaning that any empirical structure-activity relationship or formulation optimization built on one scaffold cannot be extrapolated to another without risk of potency cliff or solubility failure [2]. The quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation of 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol from Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus Direct Trifluoroethyl Analog

The target compound contains 6 hydrogen-bond acceptor (HBA) sites compared to 5 HBA sites for 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3), a difference attributable to the additional ether oxygen in the trifluoroethoxyethyl spacer [1]. Although the hydrogen-bond donor count remains constant at 2 [1], the elevated HBA count directly affects solvation free energy and polar surface area, which are key determinants of membrane permeability and target binding.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Lipophilicity Differentiation from Non-Fluorinated Aminoethanol Scaffold

The computed XLogP3-AA value for the target compound is 0.1, whereas the value for the non-fluorinated analog 2-((2-aminoethyl)amino)ethanol (CAS 111-41-1) is -1.7 [1]. This represents a shift of 1.8 log units (approximately 1.5 orders of magnitude) toward higher lipophilicity, primarily driven by the trifluoroethoxy moiety. This differential falls within the range known to significantly influence blood-brain barrier penetration and non-specific protein binding profiles.

Drug Design LogP Optimization Fluorine Chemistry

Rotatable Bond Count Flexibility Advantage for Conformational Sampling

The target compound possesses 6 rotatable bonds, a 100% increase over the 3 rotatable bonds found in 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3), and a 50% increase over the 4 rotatable bonds in 2-((2-aminoethyl)amino)ethanol (CAS 111-41-1) [1]. Rotatable bond count is a primary determinant of conformational entropy; the extended ethylene-ether spacer in the target molecule permits a significantly larger ensemble of low-energy conformers.

Molecular Modeling Conformational Analysis Fragment-Based Design

Molecular Weight Differentiation and Synthetic Utility as a Building Block

With a molecular weight of 187.16 g/mol, the target compound occupies a distinct intermediate position relative to its closest commercial analogs: it is 44.05 g/mol heavier than 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (143.11 g/mol) and 83.01 g/mol heavier than the non-fluorinated 2-((2-aminoethyl)amino)ethanol (104.15 g/mol) [1]. This mass difference reflects the additional CH₂CH₂O unit that provides a functionalizable ether oxygen, a feature absent in both comparators.

Building Block Fragment Elaboration Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity (XLogP3 ~0.1)

In fragment-based screening campaigns where hit fragments must maintain aqueous solubility while providing a fluorine NMR handle for ¹⁹F-based binding assays, this compound's XLogP3 of 0.1 (Δ +1.8 vs. the non-fluorinated analog at -1.7) offers an optimal balance between solubility and membrane partitioning that is not achievable with either the overly hydrophilic non-fluorinated scaffold or the less functionalized trifluoroethyl analog [1]. The trifluoroethoxy group simultaneously serves as a ¹⁹F NMR probe for direct binding detection, eliminating the need for secondary labeling strategies.

Bifunctional Linker for PROTAC and ADC Payload Conjugation

The presence of both a primary alcohol and a secondary amine, separated by a flexible six-rotatable-bond framework, enables orthogonal conjugation—carbamate or ester linkage via the alcohol, and amide or reductive amination via the amine [1]. The 20% higher hydrogen-bond acceptor count relative to the trifluoroethyl analog provides additional solvation capacity that is critical for maintaining conjugate solubility during bioconjugation reactions, a feature that simpler amino-alcohol linkers cannot replicate.

Synthesis of Fluorinated Heterocycles via Amino Alcohol Cyclization

The extended ethylene-ether spacer positions the trifluoroethoxy group at a distance that permits intramolecular cyclization to form morpholine or oxazepane derivatives without steric clash, a synthetic route precluded in the direct trifluoroethyl analog (CAS 371-99-3) due to its shorter spacer [1]. The ether oxygen additionally acts as a coordinating site for metal-catalyzed ring-closing reactions, enabling palladium- or copper-mediated cyclizations that the non-fluorinated analog cannot undergo due to the absence of this coordinating atom.

Agrochemical Intermediate Requiring Hydrolytic Stability with Fluorine Retention

In agrochemical development programs where the trifluoroethoxy group provides metabolic stability against cytochrome P450 oxidation while the amino alcohol moiety enables water solubility for foliar uptake, this scaffold occupies a unique property space. The computed topological polar surface area (TPSA) of 41.5 Ų combined with the moderate XLogP3 of 0.1 predicts favorable translocation properties in plant vascular systems that are unattainable with the more polar non-fluorinated analog (CAS 111-41-1) [1].

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